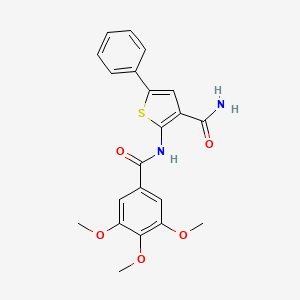

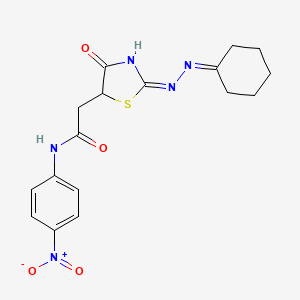

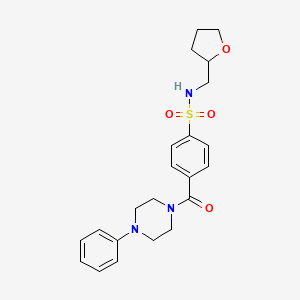

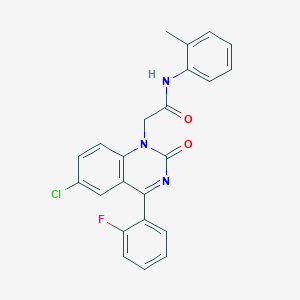

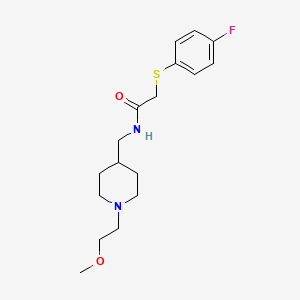

![molecular formula C16H14ClN3O2S B2763231 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 897471-18-0](/img/structure/B2763231.png)

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a piperazine ring, which is a common feature in many pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . Phosphorus oxychloride was used in this condensation, which activates the carbonyl group of aromatic acids and increases its electrophilicity to enhance the addition of triazole to it .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as FT-IR and NMR . These techniques provide information about the functional groups present in the molecule and the connectivity of atoms.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve nucleophilic substitution reactions, where a nucleophile (an electron-rich species) attacks an electrophilic carbon of the benzothiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. The melting point of a similar compound was found to be between 187–189 °C .Aplicaciones Científicas De Investigación

Corrosion Inhibition

This compound, along with its derivatives, has been studied for its effectiveness in preventing corrosion of mild steel in acidic environments. These studies suggest that the compound acts as a corrosion inhibitor by forming a protective layer on the surface of mild steel, significantly enhancing its resistance to corrosion in acidic mediums. The inhibition efficiency was found to be considerable, showing promise for industrial applications where corrosion resistance is crucial (Singaravelu et al., 2022).

Antimicrobial Activities

Research into the antimicrobial properties of derivatives of this compound indicates moderate to strong activity against various microorganisms. This suggests potential applications in the development of new antimicrobial agents, which could contribute to the treatment of infections caused by bacteria and other pathogens (Başoğlu et al., 2013).

Anti-mycobacterial Properties

Compounds containing the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold have shown promise as new chemotypes against Mycobacterium tuberculosis. Several derivatives exhibited potent anti-mycobacterial activity with minimal cytotoxicity, making them potential candidates for developing new treatments against tuberculosis. The study highlights the importance of structural diversity in enhancing the antimicrobial potency of these compounds (Pancholia et al., 2016).

Mecanismo De Acción

Target of Action

Compounds with similar benzothiazole structures have been found to interact with cyclo-oxygenase (cox) enzymes , which play a crucial role in the inflammatory response.

Mode of Action

Benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved by blocking the action of COX enzymes .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. By inhibiting their production, the compound may exert anti-inflammatory effects .

Result of Action

Based on the known effects of similar compounds, it may exert anti-inflammatory effects by inhibiting the production of prostaglandins .

Propiedades

IUPAC Name |

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c17-11-3-4-12-14(10-11)23-16(18-12)20-7-5-19(6-8-20)15(21)13-2-1-9-22-13/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOSFMURTJZZAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate](/img/structure/B2763154.png)

![2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2763155.png)

![tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2763157.png)

![2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2763162.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2763163.png)

![N,N-diethyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2763164.png)